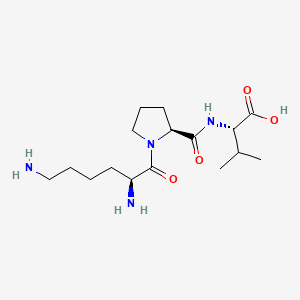

L-Valine, N-(1-L-lysyl-L-prolyl)-

Description

Contextualization within Peptide Biochemistry and Signaling Pathways

L-Valine, N-(1-L-lysyl-L-prolyl)- (KPV) is a tripeptide that has been shown to interact with and modulate critical intracellular signaling pathways involved in inflammation. nuevatribuna.esnih.gov Research has demonstrated that KPV can inhibit the activation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein (MAP) kinase pathways. nih.govnih.gov The NF-κB pathway is a primary regulator of inflammatory responses, and its inhibition by KPV leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6. nuevatribuna.esnih.gov

The anti-inflammatory effects of KPV are, in part, mediated by its transport into cells. nih.gov Studies have shown that the peptide transporter PepT1, which is expressed in intestinal epithelial cells and immune cells, facilitates the uptake of KPV. nih.govnih.gov Once inside the cell, KPV can exert its inhibitory effects on inflammatory cascades. nih.gov For instance, in human bronchial epithelial cells, KPV has been shown to disrupt the nuclear translocation of p65RelA, a key component of the NF-κB complex, potentially by competing for importin-α3 binding. nih.gov This mechanism prevents the transcription of pro-inflammatory genes. nih.gov Furthermore, KPV has been observed to stabilize IκBα, an inhibitor of NF-κB, further suppressing the inflammatory response. nih.gov

Historical Context of its Identification as an Alpha-Melanocyte Stimulating Hormone (α-MSH) Fragment

The tripeptide KPV represents the C-terminal amino acid sequence (residues 11-13) of the larger peptide hormone, alpha-melanocyte stimulating hormone (α-MSH). nih.govplos.orgcopewithcytokines.de α-MSH itself is a 13-amino acid peptide derived from the precursor protein pro-opiomelanocortin (POMC). taylorandfrancis.comwikipedia.orgnih.govnih.gov POMC is a multifaceted precursor that is cleaved to produce several biologically active peptides, including adrenocorticotropic hormone (ACTH) and β-endorphin, in addition to the melanocyte-stimulating hormones. taylorandfrancis.comnih.govwikipedia.org

The identification of KPV's biological activity stemmed from research into the functions of α-MSH. plos.org While α-MSH is known for its role in skin pigmentation, it also possesses potent anti-inflammatory and antipyretic properties. taylorandfrancis.comwikipedia.orgnih.gov Subsequent research revealed that these anti-inflammatory effects were retained in its C-terminal tripeptide fragment, KPV. nih.gov This discovery was significant because KPV offered the potential for modulating inflammation without the melanotropic (pigmentation-stimulating) effects of the full α-MSH molecule, making it a more specific subject for research into anti-inflammatory therapies. plos.org A patent filed in the early 1990s described the use of peptides containing the lys-pro-val sequence for treating fever and inflammation. google.com

Academic Significance in Modulating Biological Responses

The academic significance of L-Valine, N-(1-L-lysyl-L-prolyl)- lies primarily in its potent ability to modulate immune and inflammatory responses. nuevatribuna.estrtmd.com Research has consistently shown that KPV exhibits significant anti-inflammatory properties in various experimental models. nuevatribuna.esnih.gov It has been demonstrated to reduce the secretion of pro-inflammatory cytokines and inhibit the activation of major inflammatory signaling pathways. nih.govnih.gov This has made KPV a valuable tool for studying inflammation-related conditions, particularly in the context of inflammatory bowel disease (IBD), where it has been shown to reduce the severity of colitis in animal models. nih.gov

Beyond its anti-inflammatory effects, KPV is also investigated for its immunomodulatory capabilities, potentially influencing both innate and adaptive immune responses. nuevatribuna.es Some studies suggest it can modulate the activity of immune cells like macrophages. nuevatribuna.es Furthermore, research indicates that KPV may possess antimicrobial properties against pathogens such as S. aureus and C. albicans, and may play a role in wound healing by influencing the proliferation of skin cells like keratinocytes and fibroblasts. nuevatribuna.estrtmd.complos.org The peptide is also being explored for potential neuroprotective and gastrointestinal-protective effects. nuevatribuna.es The diverse biological activities of KPV make it a significant subject of study for understanding and potentially targeting a range of physiological and pathological processes. nuevatribuna.es

Overview of Research Trajectories in Peptide Science

The study of peptides like L-Valine, N-(1-L-lysyl-L-prolyl)- is part of a broader and rapidly evolving field of peptide science. tandfonline.compsychiatryonline.orgnih.gov Since the discovery of insulin (B600854) nearly a century ago, over 80 peptide drugs have entered the market, targeting a wide array of diseases. nih.gov Initially, research focused heavily on naturally occurring human hormones. nih.gov The field has since progressed, driven by advancements in peptide chemistry, rational drug design, and molecular biology. nih.govpatsnap.com

Current trends in peptide drug discovery emphasize improving the stability, selectivity, and potency of peptides. tandfonline.compsychiatryonline.orgpatsnap.com Strategies include chemical modifications like N-terminal acetylation or the use of non-natural amino acids to enhance metabolic stability. patsnap.com The majority of successful peptide drugs are agonists that activate receptors, often G protein-coupled receptors (GPCRs). tandfonline.compsychiatryonline.org The development of peptide therapeutics sits (B43327) between small molecules and large biologics, currently accounting for about 5% of the global pharmaceutical market. psychiatryonline.org The advent of new technologies, such as recombinant display technologies and large-scale peptide libraries, continues to open new avenues for discovering novel therapeutic peptides. psychiatryonline.orgnih.govpatsnap.com The trajectory of peptide research points towards the development of more sophisticated and targeted peptide-based agents for a variety of conditions. tandfonline.compsychiatryonline.org

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N4O4/c1-10(2)13(16(23)24)19-14(21)12-7-5-9-20(12)15(22)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H,19,21)(H,23,24)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPZCHGIWAQVKQ-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80987067 | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67727-97-3 | |

| Record name | Msh (11-13) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067727973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[Hydroxy(1-lysylpyrrolidin-2-yl)methylidene]valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80987067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Endogenous Metabolic Pathways of L Valine, N 1 L Lysyl L Prolyl

The formation of peptides like Lys-Pro-Val is a fundamental biological process. It can occur through ribosomal synthesis as part of a larger protein, followed by cleavage, or potentially through non-ribosomal pathways.

Role of Constituent L-Amino Acids (L-Lysine, L-Proline, L-Valine) in Peptide Synthesis

The synthesis of any peptide or protein begins with its constituent amino acids. L-lysine, L-proline, and L-valine are all proteinogenic amino acids, meaning they are incorporated into proteins during translation. technologynetworks.com

L-Lysine (Lys): An essential amino acid with a basic, positively charged side chain. wikipedia.org This charge is crucial for forming interactions with negatively charged molecules like nucleic acids and contributes to protein stability through salt bridges and hydrogen bonding. wikipedia.orgnih.gov Humans cannot synthesize lysine (B10760008), so it must be obtained from the diet. wikipedia.org There are two primary biosynthetic pathways in nature: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.org

L-Proline (Pro): Unique among the 20 common amino acids, proline has a secondary amine where the side chain forms a rigid pyrrolidine (B122466) loop with the backbone. wikipedia.org This conformational rigidity introduces "kinks" into polypeptide chains, significantly influencing the final three-dimensional structure of proteins. wikipedia.org While non-essential in humans, it is synthesized from L-glutamate. wikipedia.org

L-Valine (Val): An essential, non-polar, branched-chain amino acid (BCAA). wikipedia.orgnih.gov It is synthesized in plants and microorganisms from pyruvic acid via a pathway shared in part with leucine (B10760876) biosynthesis. wikipedia.orgnih.gov Valine contributes to the hydrophobic core of proteins, which is vital for proper folding and stability.

For ribosomal synthesis, each amino acid is first activated by being attached to its specific transfer RNA (tRNA) by an aminoacyl-tRNA synthetase. The ribosome then facilitates the step-by-step addition of these amino acids to a growing polypeptide chain according to the sequence encoded by messenger RNA (mRNA).

Table 1: Properties of Constituent Amino Acids

| Amino Acid | Symbol | Essentiality in Humans | Key Structural Feature | Primary Biosynthetic Precursor (in synthesizing organisms) |

|---|---|---|---|---|

| L-Lysine | Lys, K | Essential | Primary amino group on side chain (basic) | Aspartate / α-Ketoglutarate |

| L-Proline | Pro, P | Non-essential | Cyclic pyrrolidine ring (rigid) | L-Glutamate |

| L-Valine | Val, V | Essential | Branched isopropyl side chain (hydrophobic) | Pyruvic Acid |

Post-Translational Modification and Processing in Peptide Biogenesis

Small bioactive peptides are often derived from larger, inactive precursor proteins through a process called post-translational modification (PTM). nih.govyoutube.com This involves covalent modifications and proteolytic cleavage. nih.govyoutube.com A large protein containing the Lys-Pro-Val sequence could be synthesized on a ribosome and then cleaved by specific proteases to release the tripeptide. nih.govyoutube.com

This process allows for tight regulation of the active peptide's availability and function. youtube.com The enzymes responsible for this cleavage, such as subtilases, recognize specific sites on the precursor protein. nih.gov The formation of the mature peptide is often critical for its biological activity. nih.gov For example, the hormone insulin (B600854) is synthesized as an inactive precursor, preproinsulin, which undergoes cleavage and disulfide bond formation to become active. youtube.com It is plausible that Lys-Pro-Val could be generated in a similar manner, as a product of the degradation of larger proteins.

Catabolic Pathways and Degradation Dynamics

The breakdown of peptides is a crucial aspect of cellular homeostasis, ensuring that signaling molecules are present only when needed and providing a source of amino acids.

Identification of Peptidases and Proteases Involved in Hydrolysis

The degradation of Lys-Pro-Val would involve peptidases, enzymes that hydrolyze peptide bonds. The specific bond between lysine and proline (Lys-Pro) is of particular interest. Proline's unique structure can make peptide bonds involving its nitrogen atom resistant to many common proteases. nih.gov

However, a specific class of enzymes known as proline-specific peptidases (PSPs) are capable of cleaving such bonds. nih.gov These enzymes are vital for the degradation of proline-containing peptides, including peptide hormones and neuropeptides. nih.gov

Potential enzymes involved in the hydrolysis of Lys-Pro-Val include:

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of a peptide. An aminopeptidase (B13392206) could first cleave the N-terminal lysine.

Aminopeptidase P (APP): This enzyme specifically cleaves the N-terminal amino acid from a peptide when the second residue is proline, making it a strong candidate for hydrolyzing the Lys-Pro bond. nih.govnih.gov

Dipeptidyl Peptidases (e.g., DPP-IV): These enzymes cleave dipeptides from the N-terminus. DPP-IV is known to cleave X-Pro dipeptides, where X is any amino acid.

Prolidase: This enzyme specifically hydrolyzes dipeptides with a C-terminal proline, which could act on the Pro-Val fragment after initial cleavage. nih.gov

Prolyl Oligopeptidase (POP): An endopeptidase that cleaves on the C-terminal side of proline residues within a peptide chain. nih.gov

The sequential action of these enzymes would efficiently break down the tripeptide into its constituent amino acids. nih.gov For instance, an initial cleavage by Aminopeptidase P would yield L-lysine and the dipeptide Pro-Val, which would then be further hydrolyzed by other peptidases.

Fate of Amino Acid Residues Following Peptide Breakdown

Once hydrolyzed, the individual amino acids L-lysine, L-proline, and L-valine join the body's free amino acid pool and can be used for new protein synthesis or be catabolized for energy. wur.nlyoutube.com Their metabolic fates are distinct.

L-Lysine: The catabolism of lysine is complex and occurs primarily via the saccharopine pathway in most tissues, while the pipecolate pathway is more active in the brain. nih.gov Lysine is exclusively ketogenic, meaning its breakdown yields acetyl-CoA, which can be used for the synthesis of ketone bodies or fatty acids, but not for the net synthesis of glucose. wikipedia.org

L-Proline: Proline is catabolized to glutamate. researchgate.net Glutamate can then be converted to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. researchgate.net Because it can be converted to a TCA cycle intermediate, proline is considered a glucogenic amino acid, meaning it can be a source for glucose synthesis.

L-Valine: As a BCAA, valine's initial catabolism steps are shared with isoleucine and leucine, involving a transaminase and a dehydrogenase complex. nih.govresearchgate.net Its breakdown ultimately produces succinyl-CoA, another TCA cycle intermediate. ahb-global.com Therefore, valine is also a glucogenic amino acid and can serve as an energy source, particularly in muscle tissue. nih.govcreative-proteomics.com

Table 2: Catabolic Fate of Constituent Amino Acids

| Amino Acid | Metabolic Classification | Primary Catabolic End Product for TCA Cycle | Key Catabolic Pathway |

|---|---|---|---|

| L-Lysine | Ketogenic | Acetyl-CoA | Saccharopine Pathway |

| L-Proline | Glucogenic | α-Ketoglutarate (via Glutamate) | Proline Oxidase/Dehydrogenase Pathway |

| L-Valine | Glucogenic | Succinyl-CoA | Branched-Chain Amino Acid Catabolism |

Regulation of Peptide Turnover Rates in Biological Systems

The concentration of peptides in biological systems is tightly controlled by balancing their synthesis and degradation, a process known as turnover. nih.govnih.gov This regulation ensures that cellular processes are properly maintained and can respond to stimuli. youtube.comnih.gov

Peptide turnover rates can vary dramatically, from minutes for regulatory proteins to months or years for structural proteins like collagen. youtube.com The rate of degradation is not random and can be influenced by specific signals within the protein's sequence. youtube.com For example, the identity of the N-terminal amino acid can determine a protein's half-life (the "N-end rule").

The regulation of peptide turnover is achieved through several mechanisms:

Enzyme Activity Control: The activity of peptidases can be regulated by inhibitors or by changes in the cellular environment (e.g., pH).

Ubiquitination: The attachment of a small protein called ubiquitin to a target protein can mark it for degradation by a large complex called the proteasome. frontiersin.org This is a primary mechanism for the degradation of larger intracellular proteins and can be highly specific. youtube.comfrontiersin.org

These regulatory systems ensure that peptides like L-Valine, N-(1-L-lysyl-L-prolyl)- are present at the appropriate concentrations to carry out their potential biological functions without accumulating to toxic levels. wur.nl

Chemical Synthesis Methodologies for L Valine, N 1 L Lysyl L Prolyl

Established Synthetic Strategies

The foundational approaches for synthesizing peptides like L-Valine, N-(1-L-lysyl-L-prolyl)- are Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS) Approaches

SPPS is a widely adopted method for peptide synthesis where the C-terminal amino acid is anchored to an insoluble polymer resin, and subsequent amino acids are added in a stepwise manner. thermofisher.commasterorganicchemistry.com This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing of the resin. pacific.educem.de

Two primary strategies are employed in SPPS, distinguished by the type of N-terminal protecting group used:

Boc/Bzl Strategy: This method utilizes tert-butyloxycarbonyl (Boc) for the temporary protection of the α-amino group and benzyl (B1604629) (Bzl)-based groups for the permanent protection of side chains. thermofisher.commasterorganicchemistry.com The Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a strong acid such as hydrofluoric acid (HF). thermofisher.compeptide.com

Fmoc/tBu Strategy: This has become a more common approach due to its milder deprotection conditions. rsc.org It uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and tert-butyl (tBu)-based groups for side-chain protection. thermofisher.comlibretexts.org The Fmoc group is typically removed with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). libretexts.orglookchem.com The final cleavage of the peptide from the resin and removal of side-chain protecting groups is achieved with TFA. iris-biotech.de

For the synthesis of L-Valine, N-(1-L-lysyl-L-prolyl)-, the process would start with the C-terminal valine attached to the resin. The synthesis would proceed by deprotecting the N-terminus of valine and then coupling the protected proline, followed by deprotection and coupling of the protected lysine (B10760008).

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, the classical method, involves carrying out the reactions in a homogeneous solution. nih.gov While it can be more labor-intensive due to the need for purification of intermediates after each step, it is often preferred for large-scale synthesis and for certain complex peptides where SPPS might be problematic. nih.govgoogle.com

The synthesis can be performed through two main approaches:

Stepwise Synthesis: Amino acids are added one by one to the growing peptide chain. This requires careful purification after each coupling step to remove unreacted starting materials and byproducts. creative-peptides.com

Fragment Condensation: Smaller, pre-synthesized peptide fragments are coupled together. nih.gov This can be more efficient for long peptides but carries a higher risk of racemization at the C-terminal amino acid of the coupling fragment. bachem.com

A notable advancement in solution-phase synthesis is the Group-Assisted Purification (GAP) strategy, which avoids traditional chromatographic purification by using an auxiliary group that allows for simple extraction and recovery of the product. nih.gov

Advanced Synthetic Considerations

The successful synthesis of L-Valine, N-(1-L-lysyl-L-prolyl)- with high purity and yield requires careful management of several chemical aspects, from the choice of protecting groups to the conditions of the coupling reactions.

Racemization Prevention and Stereochemical Control during Coupling

Maintaining the stereochemical integrity of the chiral amino acids is paramount during peptide synthesis. nih.gov Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation of the carboxyl group for coupling. bachem.com

Several strategies are employed to minimize racemization:

Use of Additives: Reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives (e.g., 6-Cl-HOBt) are commonly added to carbodiimide-mediated coupling reactions. bachem.compeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization. bachem.com

Coupling Reagents: The choice of coupling reagent is crucial. Uronium/aminium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally efficient and help suppress racemization. pacific.edu

Reaction Conditions: The reaction temperature and the type of base used can also influence the extent of racemization. nih.gov For instance, using a hindered base like diisopropylethylamine (DIPEA) is common, but in cases with a high risk of racemization, a weaker base like sym-collidine may be preferred. bachem.com Microwave-enhanced synthesis can accelerate coupling but may also increase the risk of racemization if not carefully controlled, especially for sensitive amino acids like histidine and cysteine. researchgate.net

Stereochemical control is also a consideration. Substrate control refers to the influence of existing stereocenters in the molecule on the outcome of a reaction, while auxiliary control involves temporarily introducing a chiral group to direct the stereochemistry of a subsequent reaction. youtube.com In the context of this tripeptide, ensuring the use of enantiomerically pure L-amino acid starting materials is the primary method of stereochemical control.

Yield Optimization and Purification Protocols

Maximizing the yield of the desired tripeptide while ensuring high purity is a key objective.

Yield Optimization:

Coupling Efficiency: Ensuring each coupling reaction goes to completion is critical, as incomplete reactions lead to deletion sequences that are difficult to separate from the target peptide. gyrosproteintechnologies.com Monitoring the reaction progress using tests like the ninhydrin (B49086) test can help determine if a recoupling step is necessary.

Aggregation Prevention: Peptide aggregation during SPPS can lead to incomplete reactions and lower yields. peptide.com Strategies to mitigate this include using chaotropic salts, high-boiling point solvents like N-methylpyrrolidone (NMP), or elevated temperatures. peptide.com

Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups must be optimized to avoid side reactions. Cleavage cocktails often include scavengers, such as triisopropylsilane (B1312306) (TIS) and water, to quench reactive carbocations generated during the process. mdpi.com

Purification Protocols: The crude peptide obtained after synthesis is typically a mixture containing the target peptide along with byproducts like deletion sequences, truncated peptides, and peptides with modifications from side reactions.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying peptides. bachem.com The separation is based on the hydrophobicity of the peptides. A C18 column is frequently used with a mobile phase consisting of a gradient of water and acetonitrile, both typically containing a small amount of an ion-pairing agent like TFA. acs.org

Ion-Exchange Chromatography: This technique can be used to separate peptides based on their net charge and is also employed to exchange the counter-ion of the purified peptide (e.g., from TFA to acetate). acs.org

Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses supercritical CO2 as the mobile phase, offering advantages in terms of speed and reduced organic solvent consumption. acs.org

The purity of the final product is typically assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry. pacific.educreative-peptides.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| L-Valine, N-(1-L-lysyl-L-prolyl)- |

| Lysine |

| Proline |

| Valine |

| Serine |

| Threonine |

| Cysteine |

| Histidine |

| tert-Butoxycarbonyl (Boc) |

| Benzyl (Bzl) |

| Trifluoroacetic acid (TFA) |

| Hydrofluoric acid (HF) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| tert-Butyl (tBu) |

| Piperidine |

| Dimethylformamide (DMF) |

| 2-Chlorobenzyloxycarbonyl (2-Cl-Z) |

| 4-Methyltrityl (Mtt) |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) |

| 1-Hydroxybenzotriazole (HOBt) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Diisopropylethylamine (DIPEA) |

| N-Methylpyrrolidone (NMP) |

| Triisopropylsilane (TIS) |

Structural Elucidation and Conformational Dynamics of L Valine, N 1 L Lysyl L Prolyl

X-ray Diffraction Analysis

While spectroscopic methods provide invaluable data on the dynamic and average structure in solution, X-ray diffraction provides a static, high-resolution snapshot of the peptide's structure in the solid state.

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov The process involves growing a well-ordered single crystal of the peptide, which can be a significant challenge for small, flexible, and charged molecules. cardiff.ac.ukexcillum.com Peptides containing lysine (B10760008) are notoriously difficult to crystallize due to the conformational flexibility of the long side chain and its propensity to adopt multiple orientations in the crystal lattice. nih.gov

Assuming a suitable crystal could be grown, the diffraction pattern of X-rays passed through the crystal would allow for the calculation of an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. nih.gov

Key structural details that would be revealed include:

Definitive Conformation: The precise backbone (φ, ψ) and side-chain (χ) dihedral angles would be determined, revealing the exact conformation adopted by the peptide in the crystal.

Proline Pucker and Isomerization: The analysis would unambiguously determine the pucker of the proline ring (e.g., endo or exo) and the configuration of the Lys-Pro peptide bond (cis or trans).

Intermolecular Interactions: The crystal packing would reveal the network of intermolecular hydrogen bonds and van der Waals interactions that stabilize the solid-state structure. The charged amino group of lysine would be expected to form strong hydrogen bonds with counter-ions or carbonyl oxygen atoms of neighboring peptide molecules. wikipedia.org

The resulting crystal structure would represent one low-energy conformation of the peptide, providing an invaluable reference point for interpreting the more complex ensemble of structures observed in solution by NMR.

Table 4: Hypothetical Crystallographic Data for L-Valine, N-(1-L-lysyl-L-prolyl)-

| Parameter | Illustrative Value | Description |

| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁2₁2₁ | A common chiral space group for biological molecules. |

| Unit Cell (a, b, c) | 8.5 Å, 15.2 Å, 20.1 Å | Dimensions of the repeating unit in the crystal. |

| Resolution | 1.2 Å | A measure of the level of detail in the electron density map. |

| R-factor / R-free | 0.18 / 0.21 | Indicators of the quality of the fit between the model and the diffraction data. |

| Solvent Content | ~35% | The fraction of the crystal volume occupied by disordered solvent molecules. |

Powder X-ray Diffraction for Crystalline Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. It provides information on the unit cell dimensions, crystal system, and phase purity of a compound. For peptides and their constituent amino acids, PXRD is crucial for identifying different crystalline forms, or polymorphs, which can exhibit distinct physicochemical properties.

While specific, publicly available PXRD data for the tripeptide L-Valine, N-(1-L-lysyl-L-prolyl)- is limited in the current scientific literature, the utility of the technique has been demonstrated on its constituent amino acids. For instance, the crystal structure of L-lysine, one of the building blocks of this peptide, remained undetermined for decades due to challenges in growing suitable single crystals. nih.govcardiff.ac.uk The structure was ultimately solved using modern PXRD methods on a microcrystalline powder sample. nih.govcardiff.ac.ukresearchgate.net These studies revealed that L-lysine has a strong tendency to form hydrate (B1144303) phases under ambient conditions, and PXRD was instrumental in identifying and structurally characterizing both the anhydrous and various hydrated forms (hemihydrate and monohydrate). ucl.ac.uk

This application of PXRD to L-lysine underscores the method's capability to elucidate the solid-state structures of complex biomolecules and their different crystalline phases, a potential that is fully applicable to the study of L-Valine, N-(1-L-lysyl-L-prolyl)-. nih.govucl.ac.uk

Table 1: Representative PXRD Data for L-lysine Monohydrate This table is illustrative of the type of data obtained from a PXRD experiment and is based on findings for L-lysine, as specific data for the tripeptide is not available.

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 18.8 | 4.72 | 100 |

| 21.1 | 4.21 | 80 |

| 24.5 | 3.63 | 65 |

| 28.9 | 3.09 | 50 |

Conformational Analysis

The biological function of the Lys-Pro-Val tripeptide is intrinsically linked to its three-dimensional shape and flexibility in solution. Conformational analysis aims to identify the most stable spatial arrangements of the molecule's atoms and the dynamics of their interconversion. Such studies often employ a combination of spectroscopic techniques and computational methods, like molecular dynamics simulations, to explore the peptide's potential energy surface. oup.com

The conformation of a peptide backbone is largely defined by two rotatable torsion angles, or dihedral angles, for each amino acid residue: phi (Φ) and psi (Ψ). proteopedia.org The Φ angle describes the rotation around the N-Cα bond, while the Ψ angle corresponds to the rotation around the Cα-C' bond. proteopedia.orgyoutube.com The planarity of the peptide bond (C'-N) restricts rotation around it, making Φ and Ψ the primary determinants of the backbone's fold. youtube.comyoutube.com

A theoretical conformational study on a protected form of the tripeptide, Ac-Lys-Pro-Val-NH2, was conducted using molecular dynamics to map its conformational space. oup.com The analysis classified the resulting conformations into families based on the Φ and Ψ angles of the residues, often visualized on a Ramachandran plot. oup.comyoutube.com

Table 2: Typical Dihedral Angle Ranges for Common Secondary Structures This table presents generalized values to illustrate the concept. Specific values for Lys-Pro-Val would be determined through detailed computational or experimental analysis.

| Secondary Structure | Approx. Φ (Phi) Range | Approx. Ψ (Psi) Range |

|---|---|---|

| Right-handed α-helix | -130° to -50° | -50° to -30° |

| β-sheet (parallel) | -140° to -110° | +110° to +135° |

| β-sheet (antiparallel) | -140° to -110° | +110° to +135° |

| Polyproline II (PPII) helix | -85° to -65° | +140° to +160° |

Intramolecular hydrogen bonds are non-covalent interactions that are fundamental to the stabilization of specific peptide and protein conformations. mdpi.com These bonds form between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen, the donor) and another nearby electronegative atom (the acceptor). mdpi.comnih.gov

In L-Valine, N-(1-L-lysyl-L-prolyl)-, several intramolecular hydrogen bonds are possible and play a critical role in defining its preferred three-dimensional structure.

Backbone Hydrogen Bonds: Classic hydrogen bonds can form between the amide N-H of one residue and the carbonyl C=O of another, leading to the formation of stable structures like β-turns. A β-turn involving the Lys and Val residues is a highly probable conformation, facilitated by the rigid bend introduced by the central proline residue.

Side Chain-Backbone Interactions: The long, flexible side chain of lysine, terminating in an amino group (-NH3+), is a potent hydrogen bond donor. It can fold back to form hydrogen bonds with the carbonyl oxygen atoms of the peptide backbone, particularly the carbonyl groups of proline or lysine itself.

Side Chain-Side Chain Interactions: While less common in a short peptide, interactions between the side chains could occur under specific conditions, though direct hydrogen bonding between the lysine and valine side chains is unlikely due to their chemical nature.

Structural studies of other lysine-containing, proline-rich peptides have shown that the lysine side chain is often crucial for specific molecular interactions, forming tight, charge- and geometry-dependent hydrogen bonds that stabilize the complex. nih.gov This highlights the importance of the lysine residue not just for backbone conformation but also for potential intermolecular interactions with biological targets. The network of these hydrogen bonds collectively stabilizes a folded conformation over a random coil, reducing the polarity of the molecule and influencing its biological accessibility. nih.gov

Computational Modeling and Simulation Studies of L Valine, N 1 L Lysyl L Prolyl

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are powerful computational tools used to explore the dynamic nature of molecules over time. oup.com By simulating the motions of atoms, MD provides a detailed view of a peptide's conformational landscape and its interactions with the surrounding solvent.

Exploration of Conformational Space and Flexibility in Solution

A theoretical conformational study of the acetylated and amidated form of the Lys-Pro-Val tripeptide (Ac-Lys-Pro-Val-NH2) has been performed using molecular dynamics. oup.comoup.comnih.gov This tripeptide sequence is significant as it represents the C-terminal fragment of the alpha-melanocyte stimulating hormone (α-MSH) and is associated with its anti-inflammatory and antipyretic activities. oup.comoup.comnih.gov

Analysis of Solvent Interactions and Hydration Shells

While specific studies on the hydration shell of L-Valine, N-(1-L-lysyl-L-prolyl)- are not extensively available, the principles of peptide-water interactions are well-established through MD simulations of various peptides and proteins. nih.gov The hydration shell, the layer of water molecules immediately surrounding the peptide, plays a critical role in its structure and function. nih.gov

MD simulations can reveal the detailed structure and dynamics of this hydration shell. For a tripeptide like Lys-Pro-Val, simulations would analyze the interactions between specific parts of the peptide and the surrounding water molecules. The charged amino and carboxyl groups of lysine (B10760008) and the C-terminus, as well as the polar peptide bonds, would be expected to form strong hydrogen bonds with water. nih.gov The nonpolar side chains of valine and proline would interact differently with water, influencing the local water structure. The dynamics of these water molecules in the hydration shell are typically slower than in bulk water, a phenomenon that can be quantified through simulations. nih.gov Understanding these solvent interactions is key to comprehending the peptide's solubility and its energetic landscape in an aqueous environment.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules. mdpi.com These methods are used to investigate the electronic structure, charge distribution, and reactivity of peptides at the quantum level.

Electronic Structure Characterization and Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is defined by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and stability of a molecule. wikipedia.org A smaller gap generally indicates higher reactivity. wikipedia.org

For a tripeptide like Lys-Pro-Val, DFT calculations would determine the energies and shapes of these frontier orbitals. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. youtube.comyoutube.com The location of the HOMO and LUMO on the peptide can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the lone pairs of electrons on the nitrogen and oxygen atoms could contribute significantly to the HOMO, while the carbonyl carbons could be key contributors to the LUMO.

Below is a hypothetical data table illustrating the kind of information that would be obtained from a DFT analysis of Lys-Pro-Val, based on general knowledge of peptide electronic structures.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

| LUMO | -1.5 | Carbonyl carbons, Proline ring |

| HOMO | -6.8 | Lysine side-chain amino group, peptide bond oxygens |

| HOMO-LUMO Gap | 5.3 |

This table is illustrative and not based on actual published data for L-Valine, N-(1-L-lysyl-L-prolyl)-.

Charge Distribution and Electrostatic Potential Maps

DFT calculations can also be used to determine the distribution of electronic charge within the molecule and to generate molecular electrostatic potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.com

For Lys-Pro-Val, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the carboxylate group, making them potential sites for interaction with positive charges or hydrogen bond donors. Conversely, the protonated amino group of the lysine side chain would exhibit a strong positive potential, indicating a region favorable for interaction with negative charges. These electrostatic features are critical for understanding and predicting how the peptide will interact with other molecules, including receptors and enzymes.

Theoretical Prediction of Spectroscopic Signatures

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and magnetic shielding tensors, DFT can provide a theoretical spectrum that can be compared with experimental data to confirm the structure and conformation of the peptide.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) modeling is a important area in computational chemistry and drug discovery that seeks to understand how the chemical structure of a compound relates to its biological activity. For a tripeptide derivative like L-Valine, N-(1-L-lysyl-L-prolyl)-, SAR studies would aim to identify the key molecular features responsible for its potential biological effects.

The exploration of the SAR of a compound like L-Valine, N-(1-L-lysyl-L-prolyl)- can be approached through two primary computational strategies: ligand-based and structure-based methods.

Ligand-Based Approaches: These methods are utilized when the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is unknown. Instead, they rely on the analysis of a set of molecules (ligands) that are known to interact with the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities. For a series of analogs of L-Valine, N-(1-L-lysyl-L-prolyl)-, a ligand-based approach would involve synthesizing and testing various derivatives and then using computational models to correlate structural modifications with changes in activity.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are necessary for biological activity. By aligning a set of active analogs, a common pharmacophore model can be generated. This model can then be used to screen virtual libraries for new compounds with the desired features or to guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties of a series of compounds to their biological activities. These properties, known as molecular descriptors, can include electronic, steric, and hydrophobic parameters. A QSAR model for derivatives of L-Valine, N-(1-L-lysyl-L-prolyl)- could predict the activity of unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Structure-Based Approaches: When the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based methods can provide detailed insights into the molecular interactions between the ligand and its target. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation and binding mode of a ligand within the active site of a target protein. For L-Valine, N-(1-L-lysyl-L-prolyl)-, docking studies could reveal how the peptide fits into a binding pocket, identifying key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. This information is invaluable for designing modifications to the peptide that could enhance its binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the study of conformational changes and the stability of the binding interactions. This method can offer a more realistic representation of the biological system compared to the static picture provided by docking.

The table below illustrates hypothetical applications of these approaches to study L-Valine, N-(1-L-lysyl-L-prolyl)-.

| Approach | Method | Hypothetical Application to L-Valine, N-(1-L-lysyl-L-prolyl)- | Potential Insights |

| Ligand-Based | Pharmacophore Modeling | Identification of common chemical features among a series of active analogs. | Defines the essential spatial arrangement of functional groups for activity. |

| QSAR | Development of a statistical model relating structural properties to biological activity. | Predicts the activity of novel derivatives and prioritizes synthesis. | |

| Structure-Based | Molecular Docking | Prediction of the binding pose within a target protein's active site. | Elucidates key intermolecular interactions (H-bonds, hydrophobic contacts). |

| Molecular Dynamics | Simulation of the dynamic behavior of the peptide-protein complex. | Assesses the stability of binding and reveals conformational changes. |

This table presents a conceptual framework as specific data for the compound is unavailable.

A central goal of computational modeling is the accurate prediction of a ligand's binding affinity and specificity for its biological target. Binding affinity refers to the strength of the interaction, while specificity relates to the ligand's ability to bind to its intended target over other molecules in the biological system.

Predicting Binding Affinity: Various computational methods can be employed to estimate the binding affinity, often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50).

Scoring Functions in Molecular Docking: Docking programs use scoring functions to rank different binding poses and to estimate binding affinity. While these are computationally efficient, their accuracy can be limited.

Free Energy Calculations: More rigorous and computationally expensive methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide more accurate predictions of relative binding affinities. These methods are often used to refine the predictions from docking studies. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) methods offer a balance between accuracy and computational cost. For instance, in studies of tripeptide inhibitors of angiotensin-converting enzyme (ACE), MM/GBSA has been used to analyze the contribution of different energy components to the binding. nih.gov

Predicting Specificity: Computational approaches can also be used to predict the specificity of a compound like L-Valine, N-(1-L-lysyl-L-prolyl)-. This is typically achieved by performing docking and binding affinity calculations against a panel of related and unrelated biological targets. A compound that shows a significantly higher predicted affinity for the intended target compared to off-targets is predicted to be more specific. This is crucial for minimizing potential side effects. For example, in the design of protease inhibitors, computational methods are used to predict binding to the target protease as well as to other proteases in the human body to ensure selectivity. nih.gov

The following table provides a hypothetical summary of predicted binding affinities for analogs of L-Valine, N-(1-L-lysyl-L-prolyl)- against a target, illustrating how such data would be presented.

| Analog | Modification | Predicted Binding Affinity (Ki, nM) | Key Predicted Interactions |

| Parent Compound | L-Valine, N-(1-L-lysyl-L-prolyl)- | 150 | Hydrogen bond with Asp122, Salt bridge with Glu88 |

| Analog 1 | Valine -> Leucine (B10760876) | 85 | Enhanced hydrophobic interaction in the S1 pocket |

| Analog 2 | Lysine -> Arginine | 120 | Maintained salt bridge with Glu88 |

| Analog 3 | Proline -> Alanine | 500 | Loss of critical backbone conformation |

This is an illustrative data table. The values and interactions are hypothetical and intended to demonstrate the output of such studies.

Biochemical Roles and Molecular Mechanisms of L Valine, N 1 L Lysyl L Prolyl

Immunomodulatory Activities

The immunomodulatory functions of L-Valine, N-(1-L-lysyl-L-prolyl)- are closely intertwined with its anti-inflammatory actions. It primarily exerts its effects by modulating the behavior of immune cells and the expression of key signaling molecules involved in the immune response.

Modulation of Immune Cell Responses

L-Valine, N-(1-L-lysyl-L-prolyl)- has been shown to interact directly with immune cells to temper inflammatory reactions. transformyou.com Research indicates that it can enter both immune and intestinal epithelial cells, where it exerts its anti-inflammatory functions. nih.govnih.gov This intracellular action allows it to directly influence the signaling pathways that govern immune cell activation and response. transformyou.com For instance, the peptide can inhibit the activation of macrophages, key cells in the inflammatory process. one-kinetic.com By modulating the activity of these and other immune cells, KPV helps to control and reduce the intensity of the immune response, particularly in the context of inflammation. transformyou.combiotechpeptides.com

Influence on Cytokine and Chemokine Expression

A significant aspect of the immunomodulatory activity of L-Valine, N-(1-L-lysyl-L-prolyl)- is its ability to suppress the production of pro-inflammatory cytokines. nih.govnih.govnih.gov Cytokines are small proteins that are crucial for cell signaling in the immune system, and their overproduction can lead to excessive inflammation and tissue damage.

Studies have demonstrated that KPV can significantly reduce the expression and secretion of several key pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) mdpi.comfrontiersin.org

Interleukin-1β (IL-1β) frontiersin.org

Interleukin-6 (IL-6) mdpi.comfrontiersin.org

Interleukin-8 (IL-8) mdpi.com

This inhibitory effect on cytokine production is a cornerstone of its anti-inflammatory and immunomodulatory properties, helping to dampen the inflammatory cascade at a molecular level. transformyou.combiotechpeptides.com The peptide has shown efficacy in reducing pro-inflammatory cytokine expression in various experimental models, including those of intestinal inflammation. nih.govnih.govfrontiersin.org

Anti-Inflammatory Mechanisms

The anti-inflammatory properties of L-Valine, N-(1-L-lysyl-L-prolyl)- are well-documented and represent the most extensively studied aspect of its bioactivity. It employs a multi-faceted approach to quell inflammation, targeting both the mediators of inflammation and the underlying signaling pathways.

Inhibition of Inflammatory Mediators

L-Valine, N-(1-L-lysyl-L-prolyl)- has been shown to effectively inhibit the action of various inflammatory mediators. A patent for a composition containing this tripeptide highlights its ability to inhibit the capillary permeabilizing effects of histamine, a key mediator in allergic inflammation. google.com Furthermore, its parent molecule, α-MSH, is known to suppress other pro-inflammatory mediators, and these properties are largely attributed to the C-terminal KPV sequence. nih.govmdpi.com By blocking these mediators, the peptide can reduce symptoms of inflammation such as swelling and redness.

| Inflammatory Mediator | Effect of L-Valine, N-(1-L-lysyl-L-prolyl)- | Reference |

| Histamine | Inhibition of capillary permeabilizing effects | google.com |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) | Reduced synthesis and secretion | nih.govnih.govmdpi.comfrontiersin.org |

Interaction with Inflammatory Pathways and Signaling Cascades

A key mechanism underlying the anti-inflammatory effects of L-Valine, N-(1-L-lysyl-L-prolyl)- is its ability to interfere with major intracellular signaling pathways that drive inflammation. Research has consistently shown that KPV can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.gov

The NF-κB pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. nih.govnih.govyoutube.com KPV has been demonstrated to enter the cell nucleus and directly inhibit NF-κB activation, thereby preventing the expression of a wide array of inflammatory molecules. transformyou.comassamtribune.com

The MAPK signaling pathway is another critical cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. nih.govnih.gov By inhibiting this pathway, KPV further contributes to the suppression of the inflammatory response. nih.gov

| Signaling Pathway | Effect of L-Valine, N-(1-L-lysyl-L-prolyl)- | Reference |

| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | transformyou.comnih.govnih.govassamtribune.com |

| Mitogen-Activated Protein Kinase (MAPK) | Inhibition of activation | nih.govnih.gov |

Antimicrobial Properties

In addition to its immunomodulatory and anti-inflammatory roles, L-Valine, N-(1-L-lysyl-L-prolyl)- has demonstrated direct antimicrobial properties against a range of pathogens. nih.gov This dual action of fighting microbes while controlling inflammation makes it a particularly interesting therapeutic candidate.

Research has shown that KPV exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Specific pathogens that have been shown to be susceptible to KPV include:

Staphylococcus aureus : KPV can inhibit the growth of this common bacterium, including methicillin-resistant strains (MRSA). asm.orgplos.orgscienceopen.com

Candida albicans : This opportunistic fungal pathogen is also susceptible to the antimicrobial effects of KPV. nih.govnih.gov

Escherichia coli : Studies have also indicated antibacterial activity against this Gram-negative bacterium. nih.gov

The antimicrobial action of KPV, combined with its potent anti-inflammatory effects, suggests its potential utility in treating infections where both microbial growth and the host's inflammatory response contribute to the pathology. nih.gov

Investigation of Antibacterial Spectrum (Gram-Positive and Gram-Negative)

While direct bactericidal data for the Lys-Pro-Val tripeptide is not extensively documented, research into its constituent amino acid, L-Valine, reveals significant indirect antibacterial effects. L-Valine has been shown to enhance the host's innate immune response against a broad spectrum of bacterial pathogens. nih.gov

Studies have demonstrated that L-Valine can bolster macrophage phagocytosis, leading to a reduction in the bacterial load of both Gram-negative and Gram-positive bacteria. nih.gov This effect has been observed against multidrug-resistant pathogens, highlighting its potential as a modulator of host immunity in combating infections. nih.govmedchemexpress.com The enhancement of phagocytic activity provides a mechanism for clearing infections from pathogens such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Staphylococcus aureus (Gram-positive). nih.gov

Table 1: Indirect Antibacterial Spectrum via Host Immune Modulation

| Bacterial Type | Pathogen Example | Observed Effect | Reference |

|---|---|---|---|

| Gram-Negative | Klebsiella pneumoniae | Enhanced macrophage phagocytosis, reduced bacterial load. | nih.gov |

| Gram-Negative | Escherichia coli | Enhanced macrophage phagocytosis, reduced bacterial load. | nih.gov |

| Gram-Negative | Pseudomonas aeruginosa | Effective killing in combination therapy (Valine-Arginine). | nih.gov |

| Gram-Positive | Staphylococcus aureus | Effective killing in combination therapy (Valine-Arginine). | nih.gov |

Elucidation of Antimicrobial Mechanism of Action

The antimicrobial action associated with this molecular family, particularly through L-Valine, is primarily immunomodulatory rather than direct lysis of bacterial cells. The mechanism involves augmenting the host's own defense systems. nih.gov

Two primary pathways have been identified for L-Valine-enhanced phagocytosis:

PI3K/Akt1 Pathway Activation : L-Valine activates the PI3K/Akt1 signaling pathway in macrophages, which is a critical cascade for cell survival, proliferation, and phagocytosis. nih.govmedchemexpress.com

Nitric Oxide (NO) Production : L-Valine promotes the production of nitric oxide (NO) by inhibiting the activity of the enzyme arginase. nih.govmedchemexpress.com NO is a potent signaling and effector molecule in the immune system that plays a major role in the intracellular killing of pathogens engulfed by macrophages. nih.gov

The process is dependent on the presence of L-arginine, the precursor for NO synthesis. nih.gov Therefore, the mechanism is an enhancement of the host's innate capacity to clear bacterial infections. nih.gov Furthermore, the tripeptide Lys-Pro-Val itself is recognized for its potent anti-inflammatory properties, which can modulate the host's response to infection and its damaging effects. nih.govgoogle.com

Melanogenesis and Pigmentation Regulation (as an α-MSH Fragment)

L-Valine, N-(1-L-lysyl-L-prolyl)- is the C-terminal tripeptide fragment of α-melanocyte-stimulating hormone (α-MSH), a key hormone in regulating skin pigmentation. copewithcytokines.dewikipedia.org α-MSH, a 13-amino acid peptide, stimulates melanocytes to produce melanin (B1238610) by binding to the melanocortin 1 receptor (MC1R). nih.govbachem.com This binding activates a signaling cascade involving cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA), ultimately leading to the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes like tyrosinase. nih.govmdpi.com

Participation in Protein Synthesis and Metabolic Regulation

The tripeptide and its constituent amino acids—lysine (B10760008), proline, and valine—are fundamentally involved in protein synthesis and the regulation of cellular metabolism.

Role of Individual Amino Acids:

L-Lysine: As an essential amino acid, lysine is a fundamental building block for proteins. technologynetworks.com It actively stimulates protein synthesis, in part by enhancing its own uptake and by activating the mTOR signaling pathway, a central regulator of cell growth and protein production. nih.gov Lysine catabolism also provides substrates for the tricarboxylic acid (TCA) cycle, linking it directly to cellular energy metabolism. mdpi.com

L-Proline: Proline is unique among the proteinogenic amino acids and is crucial for the structure of many proteins, particularly collagen. technologynetworks.com It serves as a precursor for protein synthesis and plays a pivotal role in plant adaptation to various stresses. mdpi.com

Metabolic Regulation by the Tripeptide: The tripeptide Lys-Pro-Val itself acts as a significant metabolic regulator, primarily through its potent anti-inflammatory and antipyretic (fever-reducing) activities. nih.govgoogle.com By curbing inflammation, the peptide can influence a wide array of metabolic processes that are disrupted during an inflammatory response. For instance, it has been shown to inhibit histamine-induced increases in vascular permeability and reduce swelling in models of inflammation. nih.gov This modulation of host defense and inflammatory responses represents a key aspect of its role in metabolic regulation. nih.gov

Table 2: Summary of Roles in Protein Synthesis and Metabolism

| Component | Role | Mechanism / Pathway | Reference |

|---|---|---|---|

| L-Lysine | Promotes Protein Synthesis | Activation of mTOR pathway; Substrate for TCA cycle. | nih.govmdpi.com |

| L-Proline | Protein Synthesis | Structural component of proteins (e.g., collagen). | mdpi.com |

| L-Valine | Protein Synthesis & Metabolism | Essential BCAA; Immune regulation. | nih.govtechnologynetworks.comnih.gov |

| Lys-Pro-Val | Metabolic Regulation | Anti-inflammatory and antipyretic actions. | nih.govgoogle.com |

Interactions with Macromolecular Targets

Peptide-Receptor Binding Interactions

The biological effects of L-Valine, N-(1-L-lysyl-L-prolyl)- are initiated by its binding to specific receptors, which facilitates its transport into cells and subsequent modulation of intracellular pathways.

Characterization of Binding Sites and Affinity

The primary receptor responsible for the uptake of L-Valine, N-(1-L-lysyl-L-prolyl)- is the peptide transporter 1 (PepT1). PepT1 is a high-capacity, low-affinity transporter for a broad range of di- and tripeptides. Kinetic studies have demonstrated that PepT1 has a notably high affinity for L-Valine, N-(1-L-lysyl-L-prolyl)-. In human intestinal Caco-2-BBE cells, the Michaelis-Menten constant (Km) for KPV uptake was determined to be approximately 160 μM. plos.org This affinity is significantly higher than that for the commonly used PepT1 substrate, Gly-Sar, which has a Km of ≥ 1 mM in the same cell line. plos.org In the human T cell line Jurkat, the Km for KPV was found to be approximately 700 μM. plos.org

While L-Valine, N-(1-L-lysyl-L-prolyl)- is a fragment of α-MSH, its binding to melanocortin receptors (MCRs) is not the primary mechanism for its anti-inflammatory effects. In fact, some studies suggest that KPV does not compete with α-MSH for binding to MC1, MC3, and MC5 receptors, indicating a non-MCR-mediated pathway for its actions. plos.org

The binding of L-Valine, N-(1-L-lysyl-L-prolyl)- is not limited to membrane transporters. Intracellularly, it has been shown to interact with components of the nuclear import machinery. Specifically, competitive assays have revealed an interaction between KPV and the importin-α3 (Imp-α3) binding site on the p65RelA subunit of NF-κB. nih.gov This interaction is thought to involve the armadillo domains 7 and 8 of importin-α. nih.gov

| Cell Line | Binding Partner | Affinity Constant (Km) | Reference |

|---|---|---|---|

| Caco-2-BBE (Human Intestinal) | PepT1 | ~160 μM | plos.org |

| Jurkat (Human T cell) | PepT1 | ~700 μM | plos.org |

Conformational Changes Induced Upon Binding

Detailed structural information on the specific conformational changes that occur in either L-Valine, N-(1-L-lysyl-L-prolyl)- or its receptors upon binding is currently limited in the scientific literature. However, studies on the general mechanism of peptide transporters like PepT1 suggest that the binding of a peptide substrate induces a conformational change in the transporter. This "induced fit" mechanism is thought to facilitate the translocation of the peptide across the cell membrane. researchgate.net

For peptide transporters, the transition between an outward-facing and an inward-facing conformation is a key part of the transport cycle. biorxiv.org The binding of the peptide ligand from the extracellular side is a critical trigger for this conformational shift, allowing the peptide to be released into the cytoplasm. While the precise alterations in the three-dimensional structure of PepT1 upon binding to L-Valine, N-(1-L-lysyl-L-prolyl)- have not been elucidated, it is expected to follow this general model of transporter dynamics.

Peptide-Protein Interactions

Once inside the cell, L-Valine, N-(1-L-lysyl-L-prolyl)- engages with various intracellular proteins to exert its biological effects, primarily through the modulation of inflammatory signaling pathways.

Identification of Binding Partners and Stoichiometry

The primary intracellular binding partners of L-Valine, N-(1-L-lysyl-L-prolyl)- are key components of the NF-κB signaling pathway. As mentioned previously, L-Valine, N-(1-L-lysyl-L-prolyl)- interacts with the p65RelA subunit of NF-κB. nih.gov This interaction is not direct but is mediated by its interference with the binding of p65RelA to importin-α3. nih.gov

The stoichiometry of the interaction between L-Valine, N-(1-L-lysyl-L-prolyl)- and its binding partners has not been definitively established. However, studies on the interaction of other peptides with importin-α have shown varying stoichiometries. For instance, a peptide derived from the NLS of NFκB1/p50 was found to have a 2:1 stoichiometry with importin α5. researchgate.net Whether a similar stoichiometric relationship exists for the interaction involving L-Valine, N-(1-L-lysyl-L-prolyl)-, p65RelA, and importin-α3 requires further investigation.

| Binding Partner | Cellular Location | Functional Context | Reference |

|---|---|---|---|

| Peptide Transporter 1 (PepT1) | Cell Membrane | Cellular Uptake | plos.org |

| p65RelA (NF-κB subunit) | Cytoplasm/Nucleus | Inflammatory Signaling | nih.gov |

| Importin-α3 | Cytoplasm/Nucleus | Nuclear Import | nih.gov |

Role in Protein-Protein Interaction Networks

The primary role of L-Valine, N-(1-L-lysyl-L-prolyl)- in protein-protein interaction networks is the disruption of the nuclear import of the p65RelA subunit of NF-κB. nih.gov By competitively inhibiting the interaction between p65RelA and importin-α3, L-Valine, N-(1-L-lysyl-L-prolyl)- prevents the translocation of p65RelA into the nucleus. This, in turn, suppresses the transcription of pro-inflammatory genes. nih.govnih.gov

Furthermore, the inhibitory action of L-Valine, N-(1-L-lysyl-L-prolyl)- extends to the mitogen-activated protein kinase (MAPK) signaling pathway. It has been shown to decrease the phosphorylation of ERK1/2, JNK, and p38, thereby inhibiting their activation. plos.org This suggests that L-Valine, N-(1-L-lysyl-L-prolyl)- can modulate multiple nodes within the complex network of inflammatory signaling.

Enzyme-Peptide Substrate Interactions

The metabolic fate of L-Valine, N-(1-L-lysyl-L-prolyl)- is an important aspect of its biological activity, as enzymatic degradation can influence its duration of action.

Studies have shown that the acetylated form of L-Valine, N-(1-L-lysyl-L-prolyl)- (Ac-KPV-NH2) is susceptible to enzymatic degradation. When treated with pronase, a mixture of non-specific proteases, the tripeptide is degraded into its constituent amino acids within 24 hours. plos.orgnih.gov This indicates that the peptide bonds within the molecule are accessible to and can be cleaved by proteases.

However, specific enzymes that metabolize L-Valine, N-(1-L-lysyl-L-prolyl)- in vivo have not been definitively identified. Two potential candidates are prolyl oligopeptidase and dipeptidyl peptidase IV (DPP-IV), given their substrate specificities. Prolyl oligopeptidases are known to cleave peptides on the C-terminal side of proline residues. nih.govnih.gov DPP-IV cleaves dipeptides from the N-terminus, particularly when proline is in the penultimate position. nih.govnih.gov While the Lys-Pro bond in L-Valine, N-(1-L-lysyl-L-prolyl)- could theoretically be a target for prolyl oligopeptidase, and the N-terminal Lys-Pro could be a substrate for DPP-IV, direct experimental evidence for these specific cleavage events is currently lacking in the scientific literature.

Enzymatic Recognition and Processing

The susceptibility of L-Valine, N-(1-L-lysyl-L-prolyl)- to enzymatic processing is a key determinant of its metabolic fate and biological activity. Peptidases, enzymes that cleave peptide bonds, play a crucial role in the degradation and regulation of bioactive peptides.

Proline-containing peptides are often subject to specific enzymatic cleavage. nih.gov Prolyl oligopeptidases (POPs) are a class of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues in small peptides. nih.gov It is therefore plausible that L-Valine, N-(1-L-lysyl-L-prolyl)- could be a substrate for such enzymes, leading to its cleavage and the release of its constituent amino acids or smaller peptide fragments.

Furthermore, tripeptidyl-peptidases are enzymes that cleave tripeptides from the N-terminus of proteins and larger peptides. nih.govnih.gov Depending on the specificities of these enzymes present in a given biological context, L-Valine, N-(1-L-lysyl-L-prolyl)- could be recognized and processed. The presence of the N-terminal lysine (B10760008) residue would be a key recognition element for certain aminopeptidases.

The table below summarizes potential enzymatic interactions based on the peptide's structure and known enzyme specificities.

| Enzyme Class | Potential Interaction with L-Valine, N-(1-L-lysyl-L-prolyl)- | Likely Cleavage Site |

| Prolyl Oligopeptidases (POPs) | Potential substrate | Cleavage C-terminal to the proline residue |

| Tripeptidyl-Peptidases | Potential substrate | Removal of the entire tripeptide from a larger protein |

| Aminopeptidases | Potential substrate | Cleavage of the N-terminal lysine |

This table is based on theoretical interactions and the known specificities of enzyme classes. Experimental validation is required to confirm these interactions.

Inhibition or Activation of Enzyme Activities

Beyond being a substrate for enzymatic degradation, L-Valine, N-(1-L-lysyl-L-prolyl)- or its fragments could potentially act as modulators of enzyme activity. The unique structural constraints imposed by the proline residue can make such peptides effective enzyme inhibitors. elsevierpure.com

For instance, proline-rich peptides have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. acs.org While there is no direct evidence for L-Valine, N-(1-L-lysyl-L-prolyl)- as a DPP-4 inhibitor, its structural similarity to known proline-containing peptide inhibitors suggests this as a possibility.

Similarly, inhibitors of prolyl oligopeptidase (POP) have been studied for their therapeutic potential. nih.gov Given that L-Valine, N-(1-L-lysyl-L-prolyl)- contains a proline residue, it or its derivatives could potentially interact with the active site of POP and modulate its activity.

The potential for this tripeptide to act as an allosteric modulator of enzyme activity should also be considered. Binding to a site distinct from the active site could induce conformational changes that either enhance or inhibit the enzyme's catalytic function.

Further research, including kinetic studies and structural analysis of the peptide in complex with potential enzyme targets, is necessary to fully elucidate its role as an enzymatic inhibitor or activator.

Advanced Analytical Methodologies for L Valine, N 1 L Lysyl L Prolyl

Chromatographic Separation Techniques

Chromatography is a cornerstone for the purification and analysis of peptides. The separation is based on the differential partitioning of the analyte between a mobile phase and a stationary phase. mtoz-biolabs.com For peptides like L-Valine, N-(1-L-lysyl-L-prolyl)-, the choice of chromatographic technique depends on the analytical goal, such as purity assessment or analysis of specific chemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for assessing the purity of synthetic and biological peptides. mtoz-biolabs.comresolvemass.ca Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. mtoz-biolabs.com In RP-HPLC, a non-polar stationary phase (commonly silica-based C8 or C18) is used with a polar, aqueous-organic mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides being retained longer on the column. nih.gov

For L-Valine, N-(1-L-lysyl-L-prolyl)-, a stability-indicating HPLC method has been developed, demonstrating its effectiveness in separating the peptide from its degradation products. nih.gov The purity is determined by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all observed peaks in the chromatogram. creative-proteomics.com Key parameters for a successful separation include the choice of column, mobile phase composition (including ion-pairing agents like trifluoroacetic acid (TFA) to improve peak shape), and the gradient profile. nih.govnih.gov

| Parameter | Typical Condition for Peptide Analysis | Purpose |

| Column | Reversed-Phase C18, 4.6 mm x 250 mm, 5 µm | Provides a non-polar stationary phase for separation based on hydrophobicity. nih.govcreative-proteomics.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic mobile phase protonates the peptide and silanol (B1196071) groups, reducing peak tailing. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic modifier used to elute the peptide from the column. nih.gov |

| Gradient | Linear gradient from low %B to high %B | Allows for the separation of compounds with a wide range of hydrophobicities. nih.gov |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV Absorbance at 220 nm | The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection. creative-proteomics.com |

| LOD/LOQ | 0.01 µg/mL / 0.25 µg/mL (for KPV) | Demonstrates the sensitivity of the method for detecting and quantifying the peptide. nih.gov |

This interactive table summarizes typical HPLC conditions for the analysis of a tripeptide like L-Valine, N-(1-L-lysyl-L-prolyl)-, based on established methods for similar peptides. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Specific Analyses

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, peptides and their constituent amino acids are non-volatile and thermally labile due to their polar, zwitterionic nature. sigmaaldrich.comthermofisher.com Therefore, direct analysis of L-Valine, N-(1-L-lysyl-L-prolyl)- by GC is not feasible. Instead, the peptide must first be hydrolyzed into its constituent amino acids (lysine, proline, and valine), which are then chemically modified into volatile derivatives before GC analysis. sigmaaldrich.comnih.gov

This derivatization process involves converting the polar functional groups (e.g., -NH2, -COOH, -OH) into less polar, more volatile moieties. sigmaaldrich.com Silylation is a common technique, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives, respectively. sigmaaldrich.comthermofisher.com These derivatives are sufficiently volatile and thermally stable for separation on a GC column and subsequent detection, often by a Flame Ionization Detector (FID) or Mass Spectrometry (MS). thermofisher.commdpi.com

| Derivatization Reagent | Abbreviation | Target Functional Groups | Derivative Formed | Key Features |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -OH, -COOH, -SH | Trimethylsilyl (TMS) | Forms highly volatile by-products that elute with the solvent front. thermofisher.com |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -NH2, -OH, -COOH, -SH | tert-Butyldimethylsilyl (TBDMS) | Derivatives are more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com |

| Pentafluoropropionic Anhydride | PFPA | -NH2, -OH | Pentafluoropropionyl | Used in conjunction with esterification of carboxyl groups; produces characteristic mass spectra. nih.gov |

This interactive table outlines common derivatization reagents used to create volatile derivatives of amino acids for GC analysis.

Mass Spectrometry (MS)-Based Techniques

Mass Spectrometry (MS) is an indispensable tool for peptide analysis, providing precise molecular weight information and structural details, including the amino acid sequence. rsc.org It measures the mass-to-charge ratio (m/z) of ionized molecules.

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is the definitive method for confirming the amino acid sequence of a peptide. nih.govmtoz-biolabs.com In an MS/MS experiment, the intact peptide ion (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell through techniques like Collision-Induced Dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. wikipedia.org

When a protonated peptide like L-Valine, N-(1-L-lysyl-L-prolyl)- is fragmented, the peptide backbone cleaves at the amide bonds, producing two main series of fragment ions: b-ions, which contain the N-terminus, and y-ions, which contain the C-terminus. uab.edu The mass difference between consecutive ions in a b- or y-series corresponds to the mass of a specific amino acid residue. By analyzing these series, the sequence Lys-Pro-Val can be unequivocally confirmed. wikipedia.org The presence of the basic lysine (B10760008) residue can influence the fragmentation pattern. nih.gov